3-(Aminomethyl)heptanoic acid

Description

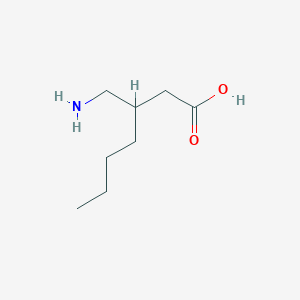

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(aminomethyl)heptanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-7(6-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

InChI Key |

KQOVRFSYIUQKFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl Heptanoic Acid and Its Research Analogs

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing single-enantiomer pharmaceutical compounds. For γ-amino acids like 3-(aminomethyl)heptanoic acid, strategies are broadly categorized into asymmetric catalysis, enzymatic biocatalysis, and classical resolution methods.

Asymmetric Organocatalysis and Chiral Auxiliary Approaches

Asymmetric organocatalysis has emerged as a powerful tool, utilizing small organic molecules to catalyze enantioselective reactions. researchgate.netmdpi.com This approach avoids the use of potentially toxic and expensive metals. In the synthesis of analogs like (S)-3-(aminomethyl)-5-methylhexanoic acid, organocatalysts have been successfully employed in key steps such as conjugate additions. For instance, Cinchona-derived phase-transfer catalysts have been used for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated acceptors, establishing the chiral center with good enantioselectivity (72% enantiomeric excess), which can be further enhanced to >99% ee through recrystallization. mdpi.comresearchgate.net

Chiral auxiliaries are another cornerstone of asymmetric synthesis. numberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com

Several chiral auxiliaries have proven effective in the synthesis of 3-(aminomethyl)alkanoic acid analogs:

Evans' Oxazolidinones : These auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. researchgate.netwikipedia.orggoogle.com For example, (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone can be used to introduce the desired stereocenter via an asymmetric alkylation, although this can require cryogenic temperatures. google.com

Pseudoephedrine and Pseudoephenamine : These compounds serve as practical chiral auxiliaries for asymmetric alkylation, offering high diastereoselectivity, particularly in reactions forming quaternary carbon centers. nih.gov

(R)-(+)-α-Phenylethylamine : This chiral amine is frequently used in classical resolution but can also be employed in chiral auxiliary-based approaches. google.com

The general process involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

| Approach | Catalyst/Auxiliary | Key Reaction | Outcome/Significance |

| Organocatalysis | Cinchona-derived catalyst | Michael Addition | Achieved 72% ee, enhanced to >99% ee by recrystallization. mdpi.comresearchgate.net |

| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Alkylation | Establishes desired stereocenter, though may require low temperatures. google.com |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric Alkylation | Provides high stereocontrol, especially for creating quaternary carbons. nih.gov |

Enzymatic Biocatalysis for Chiral Resolution and Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild and environmentally friendly conditions. researchgate.netacs.org For the synthesis of chiral γ-amino acids, lipase (B570770) and nitrilase enzymes are particularly prominent. researchgate.netresearchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. Lipases are widely used for the kinetic resolution of racemic esters or alcohols. nih.govmdpi.comchemrxiv.org In the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, a key chemoenzymatic process involves the kinetic resolution of a racemic cyano-diester. mdpi.comresearchgate.net

| Enzyme Source | Substrate | Reaction Type | Result |

| Candida rugosa Lipase | Racemic methyl (S)-3-aminomethyl-5-methyl-hexanoate precursor | Hydrolysis | 67% enantiomeric purity. google.com |

| Lipolase® | Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Hydrolysis (Resolution) | Produces the (S)-acid with high enantiomeric excess. researchgate.net |

| Thermomyces lanuginosus Lipase (immobilized) | Racemic diethyl 2-(1-cyano-3-methylbutyl)malonate | Hydrolysis (Resolution) | Yields (S)-ester with > 99% ee. researchgate.net |

Nitrilase enzymes catalyze the hydrolysis of nitrile compounds directly to carboxylic acids. researchgate.netnih.gov This method is highly attractive for producing chiral intermediates for γ-amino acids from dinitrile precursors. researchgate.net The nitrilase-mediated hydrolysis of a compound like 2-isobutylsuccinonitrile is both regio- and enantioselective. google.com

The enzyme selectively hydrolyzes the cyano group at the C1 position of the (S)-enantiomer, producing (S)-3-cyano-5-methylhexanoic acid, a key intermediate for (S)-3-(aminomethyl)-5-methylhexanoic acid. google.com The unreacted (R)-enantiomer is left largely untouched. Nitrilases from various sources, including Arabis alpina and Brassica rapa, have been successfully screened and engineered for this transformation, achieving high enantioselectivity (E > 150) and substrate conversion. researchgate.netgoogle.com This biocatalytic route is considered a green and efficient alternative to many classical chemical methods. researchgate.net

| Enzyme | Substrate | Product | Significance |

| Nitrilase from Brassica rapa | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | Highly regio- and enantioselective hydrolysis. researchgate.net |

| Nitrilase from Arabis alpina (AaNIT) | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | A promising biocatalyst for large-scale production of the key chiral intermediate. researchgate.net |

Diastereomeric Salt Formation for Optical Purity Enhancement

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic mixtures of compounds that contain an acidic or basic functional group. nii.ac.jpbioduro.com The process involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nii.ac.jp These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. unchainedlabs.com

For the resolution of racemic this compound or its analogs, which are amino acids, chiral acids are typically used as resolving agents. A widely cited example is the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid using (S)-(+)-mandelic acid. mdpi.com The (S)-enantiomer of the amino acid preferentially crystallizes as a salt with (S)-mandelic acid, leaving the (R)-enantiomer in the solution. After separation, the pure enantiomer is liberated from the salt by basification, yielding the target compound with high optical purity (e.g., 98% ee). Other resolving agents, such as (R)-(+)-α-phenylethylamine, have been used to resolve carboxylic acid precursors in related syntheses. google.com

| Racemate | Chiral Resolving Agent | Result |

| Racemic 3-aminomethyl-5-methylhexanoic acid | (S)-mandelic acid | Preferential crystallization of the (S)-enantiomer salt, yielding the R-enantiomer in solution with 98% ee. |

| Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid | (R)-(+)-α-phenylethylamine | Forms a salt with the (R)-enantiomer, allowing for its isolation. google.com |

| Racemic Carboxylic Acid Intermediate | Chiral trans-1-amino-2-indanol | Used in screening to form diastereomeric salts for separation based on solubility. unchainedlabs.com |

Classical and Modern Synthetic Routes

Classical routes often involve multi-step sequences that may use harsh reagents or produce racemic products requiring resolution. A notable classical synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid starts with 3-isobutylglutaric acid. google.com This is converted to 3-isobutylglutaric anhydride (B1165640), which then reacts with ammonia (B1221849) to form the racemic mono-amide, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.comgoogle.com This racemic acid is resolved using a chiral amine, and the desired enantiomer undergoes a Hofmann rearrangement to yield the final amino acid. google.com Another classical approach involves the condensation of isovaleraldehyde (B47997) and an alkyl cyanoacetate, followed by a Michael addition with a dialkyl malonate. google.com

Modern synthetic routes aim for greater efficiency, safety, and stereocontrol, often incorporating catalytic methods. A prominent modern approach is the asymmetric hydrogenation of a prochiral precursor. For example, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a chiral rhodium-DuPHOS catalyst system. amazonaws.comnih.gov This key step establishes the stereocenter with very high enantiomeric excess, and the resulting cyano intermediate is then reduced to the final amino acid. researchgate.netnih.gov Other modern methods include the previously discussed organocatalytic and biocatalytic routes, which are valued for their green credentials and high selectivity. mdpi.comgoogle.com

| Route Type | Starting Materials | Key Steps | Characteristics |

| Classical | 3-Isobutylglutaric acid | Anhydride formation -> amidation -> resolution -> Hofmann rearrangement | Multi-step, requires resolution of a racemic intermediate. google.comgoogle.com |

| Classical | Isovaleraldehyde, alkyl cyanoacetate | Knoevenagel condensation -> Michael addition -> hydrolysis/decarboxylation | Builds the carbon skeleton from simple precursors. google.com |

| Modern | 3-Cyano-5-methylhex-3-enoic acid salt | Asymmetric hydrogenation (e.g., Rh-DuPHOS catalyst) -> Nitrile reduction | Highly enantioselective, more atom-economical. amazonaws.comnih.gov |

| Modern | Diethyl malonate, isovaleraldehyde | Knoevenagel condensation -> Michael addition -> Enzymatic resolution -> Decarboxylation/reduction | Chemoenzymatic route with high efficiency and green credentials. mdpi.com |

Hofmann Rearrangement-Based Syntheses

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine. wikipedia.org This method has been a cornerstone in the synthesis of GABA analogs.

A common strategy for synthesizing gabapentin (B195806), a well-known analog, involves the mono-amidation of 1,1-cyclohexane diacetic acid anhydride with ammonia. The resulting mono-amide then undergoes a Hofmann rearrangement to yield gabapentin. bdu.ac.inbdu.ac.in This approach highlights the utility of the Hofmann rearrangement in creating the crucial aminomethyl group. The reaction is typically carried out using reagents like bromine in the presence of a strong base such as sodium hydroxide (B78521). wikipedia.orgmasterorganicchemistry.com

Industrial-scale applications have focused on optimizing this process. For instance, a continuous process for gabapentin synthesis has been developed where the Hofmann rearrangement is achieved by mixing an aqueous solution of the monoamide and an alkali metal hydroxide with a hypohalogenite solution. googleapis.com

Table 1: Key Features of Hofmann Rearrangement in GABA Analog Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Rearrangement of a primary amide to a primary amine | wikipedia.org |

| Key Intermediate | Isocyanate | wikipedia.orgmasterorganicchemistry.com |

| Starting Material Example | 1,1-cyclohexane diacetic acid mono-amide (for Gabapentin) | bdu.ac.inbdu.ac.in |

| Reagents | Bromine, Sodium Hydroxide | wikipedia.org |

| Industrial Application | Continuous reaction processes for improved efficiency | googleapis.com |

Michael Addition and Beckmann Rearrangement Strategies

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another versatile route to GABA analogs. researchgate.netorganic-chemistry.org A reported synthesis of 3-alkyl-4-amino acids utilizes the Michael addition of nitromethane to α,β-unsaturated esters. The resulting nitro compound is then reduced to the corresponding amine. google.com This strategy has been explored for the synthesis of various GABA analogs. google.com

The Beckmann rearrangement, which converts an oxime to an amide, is also a valuable tool in this field. researchgate.netwiley-vch.de For instance, the synthesis of gabapentin can be approached through a Beckmann rearrangement as a key step. sioc-journal.cn The archetypal Beckmann rearrangement converts cyclohexanone (B45756) to caprolactam, demonstrating its utility in inserting a nitrogen atom into a cyclic system. bdu.ac.inbdu.ac.in This rearrangement is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. bdu.ac.inbdu.ac.in

Table 2: Comparison of Michael Addition and Beckmann Rearrangement in Synthesis

| Synthetic Strategy | Description | Key Intermediates/Reactants | Reference |

|---|---|---|---|

| Michael Addition | Conjugate addition of a carbanion to an α,β-unsaturated compound. | Nitromethane, α,β-unsaturated esters | google.comresearchgate.net |

| Beckmann Rearrangement | Acid-catalyzed conversion of an oxime to an amide. | Oximes, Acid catalysts (e.g., H₂SO₄) | bdu.ac.inbdu.ac.inresearchgate.net |

Asymmetric Hydrogenation of Cyano-Substituted Olefins

Asymmetric hydrogenation has emerged as a powerful method for the enantioselective synthesis of chiral GABA analogs like (S)-Pregabalin. This approach involves the hydrogenation of a prochiral olefin containing a cyano group, which can later be reduced to the aminomethyl functionality. google.comgoogle.com

A key step in one of the syntheses of (S)-Pregabalin is the asymmetric hydrogenation of a cyano-substituted olefin using a chiral rhodium catalyst, such as one complexed with Me-DuPHOS. nih.govresearchgate.net This reaction establishes the desired stereocenter with high enantiomeric excess. The resulting chiral cyano compound is then subjected to a subsequent hydrogenation, often using a heterogeneous nickel catalyst, to reduce the nitrile to the primary amine, yielding the final product. nih.gov This method offers high efficiency and atom economy, making it attractive for industrial applications. nih.gov

Ring-Opening Reactions of Cyclic Anhydrides

The desymmetrization of prochiral cyclic anhydrides through ring-opening reactions is an elegant and efficient strategy for accessing chiral building blocks for GABA analog synthesis. researchgate.net This method allows for the creation of stereocenters in a single transformation. nih.gov

For the synthesis of (S)-Pregabalin, 3-isobutylglutaric anhydride can be subjected to an enantioselective ring-opening with an alcohol, mediated by a chiral catalyst such as a cinchona alkaloid. researchgate.netdocsearch.ru This step produces a chiral hemiester. The remaining carboxylic acid can then be converted to an acyl azide, which undergoes a Curtius rearrangement to form the isocyanate, followed by deprotection to give the final amino acid. researchgate.net

The use of organocatalysts, such as those derived from chiral diamines, for the desymmetrization of cyclic anhydrides has also been explored, offering high yields and enantioselectivities. nih.gov These methods provide a versatile platform for the synthesis of a variety of functionalized carboxylic acids. nih.gov

Optimization of Synthetic Processes for Research Scale and Efficiency

Development of Cost-Effective and Environmentally Conscious Methodologies

The development of green and cost-effective synthetic routes is a major focus in modern pharmaceutical chemistry. researchgate.net For the synthesis of GABA analogs, this includes the use of biocatalysis and the development of processes that minimize waste and the use of hazardous reagents. researchgate.netgoogle.com

One approach involves the use of enzymes, such as lipases, for the kinetic resolution of racemic intermediates. For example, the lipase-catalyzed resolution of a racemic cyano-ester intermediate has been employed in the synthesis of (S)-Pregabalin, providing the desired enantiomer with high optical purity. researchgate.netgoogleapis.com This biocatalytic approach offers mild reaction conditions and high selectivity. researchgate.net

The use of continuous flow chemistry is another strategy to improve efficiency and safety. acs.org Continuous micro-reaction systems have been developed for the synthesis of gabapentin intermediates, allowing for better control of reaction parameters and potentially reducing safety risks associated with highly exothermic reactions. researchgate.net

Recycling and Reuse of Reagents and Intermediates

To improve the atom economy and reduce the cost of synthesis, methods for recycling reagents and intermediates are crucial. In the synthesis of (S)-Pregabalin via the ring-opening of 3-isobutyl glutaric anhydride, a process for recycling the unreacted anhydride has been developed. This involves recovering the anhydride from the reaction mixture and reusing it in subsequent batches. google.com

Furthermore, chiral auxiliaries used in some asymmetric syntheses can be recovered and reused. google.com The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is another important area of research. For instance, a silica-bonded N-(Propylcarbamoyl)sulfamic acid has been shown to be a recyclable catalyst for certain reactions. researchgate.net The use of natural deep eutectic solvents (NADES) as catalysts, which can be recovered and recycled multiple times without significant loss of activity, also represents a green and sustainable approach. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 130912-51-5 |

| Gabapentin | 60142-96-3 |

| Pregabalin (B1679071) | 148553-50-8 |

| γ-Aminobutyric acid (GABA) | 56-12-2 |

| 1,1-Cyclohexane diacetic acid anhydride | 7225-42-5 |

| 1,1-Cyclohexane diacetic acid mono-amide | Not available |

| 3-Isobutyl glutaric acid | 75143-89-4 |

| 3-Isobutylglutaric anhydride | 4166-53-4 |

| (R)-1-Phenylethylamine | 2627-86-3 |

| Nitromethane | 75-52-5 |

| Cyclohexanone | 108-94-1 |

| Caprolactam | 105-60-2 |

| (S)-3-cyano-5-methylhex-3-enoic acid | Not available |

| Me-DuPHOS | 147253-67-6 |

| Cinchona alkaloid | Not available |

| 3-isobutylglutaric anhydride | 4166-53-4 |

| Choline chloride | 67-48-1 |

Synthesis of Structural Analogs and Derivatives for Mechanistic Elucidation

The synthesis of structural analogs and derivatives is a cornerstone of medicinal chemistry and chemical biology, providing crucial tools to probe the mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles of biologically active molecules. For a compound like this compound, the systematic modification of its stereochemistry, backbone, and amino acid characteristics would be essential for a thorough mechanistic investigation.

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Therefore, the preparation of individual stereoisomers of this compound is a critical first step in its chemical and biological evaluation. The primary strategies for obtaining enantiomerically pure forms of such β-amino acids are chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

This classical approach involves the synthesis of the racemic mixture of this compound, followed by separation of the enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent. For instance, the racemic mixture of a similar compound, 3-(aminomethyl)-5-methylhexanoic acid, is often resolved using chiral mandelic acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. google.com Subsequently, the desired enantiomer of the β-amino acid can be liberated from the salt. It is conceivable that a similar strategy employing a chiral resolving agent like (R)- or (S)-mandelic acid or a chiral amine like (R)-(+)-α-phenylethylamine could be applied to resolve racemic this compound. google.com

Asymmetric Synthesis:

Modern synthetic chemistry often favors asymmetric synthesis, which allows for the direct production of a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution. Several asymmetric strategies developed for other GABA analogs could be adapted for the synthesis of (R)-3-(Aminomethyl)heptanoic acid. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

One potential route could involve an Evans chiral auxiliary, where a chiral oxazolidinone is acylated and then subjected to a stereoselective alkylation. google.com Another powerful approach is the use of asymmetric hydrogenation with chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. researchgate.net This method has been successfully employed in the large-scale synthesis of other chiral amino acids. Furthermore, enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic intermediate, offers a green and highly selective alternative. researchgate.net

To elucidate the structure-activity relationship, a variety of analogs with modifications to the heptanoic acid backbone and the aminomethyl group would be synthesized. These modifications can probe the importance of the lipophilicity, steric bulk, and electronic properties of different parts of the molecule.

Modifications to the Heptanoic Acid Backbone:

The n-butyl group of the heptanoic acid backbone could be systematically altered to understand its role in binding to a potential biological target.

Alkylation: Introduction of methyl or other small alkyl groups at various positions on the heptanoic acid chain would provide insight into the steric tolerance of the binding pocket.

Fluorination: The replacement of hydrogen atoms with fluorine can influence the compound's lipophilicity, metabolic stability, and binding affinity through the formation of favorable interactions.

Cyclization: Incorporating the backbone into a cyclic structure, such as a cyclohexane (B81311) or cyclopentane (B165970) ring, would restrict the conformational flexibility of the molecule. This can lead to an increase in potency and selectivity if the constrained conformation is the bioactive one.

Substituted Aminomethyl Derivatives:

N-Alkylation: Introduction of one or two methyl or other small alkyl groups on the nitrogen atom would create secondary or tertiary amine analogs.

N-Acylation: Acylation of the amino group with various acyl chlorides or anhydrides would yield a library of amide derivatives, which can serve as prodrugs or exhibit different biological activities.

N-Arylation: The introduction of an aryl group on the nitrogen atom can lead to compounds with significantly different pharmacological profiles.

Viewing this compound as a noncanonical amino acid opens up further avenues for creating novel derivatives and probes. This involves incorporating this moiety into peptides or creating more complex structures.

The synthesis of such derivatives would likely follow standard peptide coupling protocols, where the amino group of this compound is coupled to the carboxylic acid of another amino acid, or its carboxylic acid is coupled to the amino group of another amino acid. This could be used to create di-, tri-, or larger peptides containing this noncanonical β-amino acid.

Furthermore, the core structure of this compound could be modified to create other types of noncanonical amino acids. For example, the aminomethyl group could be replaced with an aminoethyl group, or the carboxylic acid could be esterified or converted to an amide. These modifications would allow for a comprehensive exploration of the chemical space around the parent molecule, aiding in the identification of analogs with improved properties and helping to elucidate its mechanism of action.

Molecular and Cellular Mechanisms of Action: Investigating the Biological Interface of 3 Aminomethyl Heptanoic Acid

Interaction with Voltage-Gated Calcium Channel Alpha2-Delta Subunits

The primary molecular target for the gamma-amino acid analogue (S)-3-(aminomethyl)-5-methylhexanoic acid is the alpha2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction is central to its pharmacological effects. The α2δ subunit itself is an accessory protein that modulates the trafficking and biophysical properties of the main pore-forming α1 subunit of VGCCs.

(S)-3-(aminomethyl)-5-methylhexanoic acid binds with high affinity and selectivity to the α2δ subunit of VGCCs in the central nervous system. This binding is stereospecific, with the (S)-enantiomer being the pharmacologically active form. The interaction does not directly involve GABA receptors. Studies have quantified the binding affinity for different isoforms of the α2δ subunit, demonstrating potent interaction.

Table 1: Binding Affinity of (S)-3-(aminomethyl)-5-methylhexanoic acid for α2δ Subunits

| Subunit Isoform | Binding Affinity (Ki) |

|---|---|

| α2δ-1 | 83 nmol/L |

| α2δ-2 | 153 nmol/L |

Data sourced from experimental findings on recombinant human α2δ subunits. unife.it

By binding to the presynaptic α2δ subunit, (S)-3-(aminomethyl)-5-methylhexanoic acid modulates calcium channel function. The principal consequence of this binding is a reduction in the influx of calcium through presynaptic VGCCs following neuronal depolarization. This dampening of calcium entry is a critical step in its mechanism of action, as calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

The reduction in presynaptic calcium influx leads to a decrease in the release of several excitatory neurotransmitters, most notably glutamate (B1630785). unife.it This effect has been demonstrated in experimental models such as the mouse soleus neuromuscular junction. In this system, the compound reduced nerve-evoked muscle contractions, an effect that was absent in mice with a mutated α2δ Type 1 protein, confirming that high-affinity binding to this subunit is required for its action on neurotransmission. By diminishing the release of neurotransmitters that promote neuronal excitability, the compound effectively stabilizes neuronal activity.

Influence on Glutamate Transporter Activity

Beyond its primary effect on calcium channels, research indicates that (S)-3-(aminomethyl)-5-methylhexanoic acid can also modulate the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft. unife.it

Studies utilizing Xenopus laevis oocytes to express human neuronal glutamate transporter type 3 (EAAT3) have shown that (S)-3-(aminomethyl)-5-methylhexanoic acid can enhance glutamate uptake. unife.it Exposure of these oocytes to the compound significantly increased the currents induced by L-glutamate, indicating greater transporter activity.

A kinetic analysis revealed that the compound significantly increased the maximum transport velocity (Vmax) of EAAT3 without altering the transporter's binding affinity for glutamate (Km). unife.it This suggests the compound acts to increase the efficiency or number of active transporters at the membrane, rather than changing how tightly the transporter binds to glutamate. unife.it

The enhancement of EAAT3 activity by (S)-3-(aminomethyl)-5-methylhexanoic acid is dependent on intracellular signaling cascades involving Protein Kinase C (PKC) and Phosphatidylinositol-3-Kinase (PI3K). unife.it Experimental evidence from the Xenopus oocyte model demonstrates this interplay:

PKC and PI3K Inhibition: Pre-treatment of the oocytes with inhibitors of PKC (chelerythrine, staurosporine) or an inhibitor of PI3K (wortmannin) significantly diminished both the baseline activity of EAAT3 and the enhancement of activity caused by the compound. unife.it

PKC Activation: The use of a PKC activator (phorbol-12-myristate-13-acetate, PMA) increased EAAT3 currents on its own. unife.it When the compound was added along with the PKC activator, there was no further increase in the transporter current, suggesting that both substances act through a common PKC-dependent pathway to enhance EAAT3 function. unife.it

These findings indicate that the compound's ability to boost glutamate clearance via EAAT3 is mediated through the activation of PKC and PI3K signaling pathways. unife.it

Table 2: Summary of Pharmacological Interventions on EAAT3 Activity in an Oocyte Expression System

| Agent | Target Pathway | Effect on EAAT3 Activity |

|---|---|---|

| (S)-3-(aminomethyl)-5-methylhexanoic acid | α2δ Ligand | Increased EAAT3 activity |

| PMA | PKC Activator | Increased EAAT3 activity |

| PMA + (S)-3-(aminomethyl)-5-methylhexanoic acid | PKC Activation | Increased EAAT3 activity (no additive effect) |

| Chelerythrine / Staurosporine | PKC Inhibitors | Reduced basal and compound-enhanced activity |

| Wortmannin | PI3K Inhibitor | Reduced basal and compound-enhanced activity |

Data compiled from studies on Xenopus laevis oocytes expressing human EAAT3. unife.it

Theoretical and Computational Investigations of Molecular Interactions

Theoretical and computational chemistry offer powerful tools to predict and analyze the behavior of molecules at an atomic level. For 3-(aminomethyl)heptanoic acid, these methods can elucidate its electronic structure, reactivity, and potential interactions with biological macromolecules, drawing parallels from extensively studied GABA analogues.

Density Functional Theory (DFT) Calculations for Molecular Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.comfrontiersin.org DFT calculations can predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like orbital energies, which are crucial for understanding a molecule's reactivity.

For amino acids and their analogues, DFT studies help in understanding their conformational preferences and the stability of their zwitterionic forms. mdpi.comscirp.org The reactivity of a molecule can be described by global descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

While specific DFT data for this compound is not available, we can infer its likely characteristics from studies on similar amino acids. mdpi.comfrontiersin.org The presence of both an amino group and a carboxylic acid group will dictate its electronic properties. The heptanoic acid backbone, being a medium-chain fatty acid, will contribute to its lipophilicity. drugbank.com

Table 1: Representative DFT-Calculated Properties for Amino Acids with Polar Uncharged Side Chains (in vacuum)

| Amino Acid | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Serine | 1.63 | -6.83 | 1.14 | 7.97 |

| Threonine | 2.19 | -6.71 | 1.29 | 8.00 |

| Asparagine | 3.99 | -6.82 | 0.82 | 7.64 |

| Glutamine | 4.09 | -6.74 | 0.91 | 7.65 |

This table presents data from a study on amino acids with polar uncharged side chains and is intended to be representative of the types of values obtained through DFT calculations. mdpi.com The values for this compound would differ based on its specific structure.

Molecular Docking Studies with Protein Targets (e.g., Calcium Channels, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjbphs.comuobaghdad.edu.iq This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

The primary pharmacological target for GABA analogues like gabapentin (B195806) and pregabalin (B1679071) is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). ucl.ac.uknih.gov These drugs bind to this subunit, leading to a reduction in the trafficking of the calcium channel to the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters. nih.gov It is highly probable that this compound, given its structural similarity, would also target the α2δ-1 subunit.

Molecular docking studies on gabapentinoids have revealed key interactions within the α2δ-1 binding site. nih.gov An essential interaction involves an arginine residue (R243 in the human protein) that is crucial for the binding of gabapentin and pregabalin. nih.gov Docking simulations of novel gabapentinoids continue to explore and refine the understanding of these binding modes. nih.gov

While no specific docking studies on this compound have been published, we can present representative docking scores of known gabapentinoids against the α2δ-1 subunit to illustrate the expected binding affinities.

Table 2: Predicted Binding Affinities of Gabapentinoids with the Cavα2δ-1 Subunit

| Compound | Predicted Binding Affinity (kcal/mol) |

| NVA1309 | -6.3 |

| Mirogabalin | -6.3 |

This data is from a comparative molecular docking study of NVA1309 and mirogabalin. nih.gov The binding affinity of this compound would need to be determined through specific computational studies.

Docking studies can also be employed to investigate potential off-target interactions, for instance, with DNA. However, given the primary mechanism of its analogues, interaction with DNA is not considered a principal mode of action for this class of compounds.

Analysis of Hydrogen Bonding and Zwitterionic Characteristics in Biological Systems

Amino acids, including this compound, can exist as zwitterions, particularly at physiological pH. A zwitterion is a molecule that has a positive and a negative electrical charge at different locations within that molecule. nih.govrsc.org In the case of this compound, the amino group (-NH2) would be protonated to form an ammonium (B1175870) group (-NH3+), and the carboxylic acid group (-COOH) would be deprotonated to form a carboxylate group (-COO-).

This zwitterionic nature is crucial for the molecule's behavior in biological systems, influencing its solubility, membrane permeability, and interactions with protein targets. The ability to form hydrogen bonds is a direct consequence of the presence of the -NH3+ and -COO- groups, as well as the carbonyl oxygen.

Hydrogen bonds are critical for the binding of GABA analogues to the α2δ-1 subunit of VGCCs. acs.org Docking studies of GABA and its analogues into the binding site of the RDL receptor (an insect GABA receptor) have highlighted the importance of hydrogen bonds between the ligand's ammonium group and backbone carbonyls of specific amino acid residues in the receptor. acs.org Similarly, interactions between the carboxylate group and positively charged residues like arginine are also predicted to be significant. acs.org

The zwitterionic form and hydrogen bonding capabilities of this compound would therefore be fundamental to its interaction with its biological targets, facilitating a stable and specific binding orientation. The study of zwitterionic hydrogels demonstrates the strong hydrophilicity conferred by these charged groups, which is a key property for interactions in an aqueous biological environment. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Research Probes

Stereochemical Determinants of Molecular Interaction and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in determining the biological activity of GABA analogs. For related compounds like pregabalin (B1679071), which is (S)-3-(aminomethyl)-5-methylhexanoic acid, the biological activity is highly dependent on the stereochemistry at the C3 position. phmethods.net

Research has consistently shown that the (S)-enantiomer of pregabalin is the pharmacologically active form, exhibiting significantly higher binding affinity for the α2-δ subunit of voltage-gated calcium channels compared to its (R)-enantiomer. phmethods.net The (S)-enantiomer is reported to be approximately 10 times more active than the (R)-enantiomer. phmethods.net This stereoselectivity highlights the specific and precise nature of the interaction between the drug molecule and its biological target. The carboxyl and aminomethyl groups must be oriented in a specific spatial arrangement to fit optimally into the binding site on the α2-δ protein.

This principle of stereochemical preference is a cornerstone for the design of new analogs. For 3-(Aminomethyl)heptanoic acid, which also possesses a chiral center at the C3 position, it is highly probable that one enantiomer will display significantly greater biological activity than the other. Any rational drug design program for this compound would necessitate the synthesis and evaluation of individual enantiomers to identify the more potent stereoisomer and to understand the precise structural requirements for molecular recognition at the target.

Impact of Structural Modifications on Target Binding and Functional Modulation

Key structural modifications and their impact include:

Alkylation of the backbone: The size and position of alkyl groups on the carbon backbone can significantly alter potency. Pregabalin, for instance, is a 3-alkylated GABA analog. nih.gov The isobutyl group at the C5 position of pregabalin contributes to its high binding affinity. For this compound, modifying the length and branching of the heptanoic acid chain would be a primary strategy for SAR exploration.

Ring constraints: Introducing conformational constraints, such as forming cyclic structures, has been explored. For example, the synthesis of cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid, a constrained analog of gabapentin (B195806), resulted in a compound with a binding profile similar to gabapentin itself. acs.org This suggests that maintaining a specific three-dimensional conformation is essential for activity.

Substitution on the aminomethyl group: Modifications to the primary amine are generally detrimental to activity, indicating that this group is a key pharmacophoric feature essential for binding.

Carboxylic acid modifications: The carboxylic acid group is also critical for activity, likely participating in key ionic or hydrogen bonding interactions within the binding site. Esterification or replacement with other acidic bioisosteres typically reduces or abolishes activity.

The following table summarizes the general SAR trends for gabapentinoids based on published research, which can be extrapolated to guide the design of this compound analogs.

| Modification Site | Structural Change | Impact on α2-δ Binding Affinity | Reference |

| C3 Position | Inversion of stereochemistry (e.g., (S) to (R)) | Significant decrease | phmethods.net |

| Main Chain | Introduction of alkyl groups (e.g., isobutyl) | Can significantly increase affinity | nih.gov |

| Main Chain | Conformational restriction (e.g., cyclization) | Affinity is retained with specific stereoisomers | acs.org |

| Aminomethyl Group | N-alkylation or acylation | Generally decreases or abolishes affinity | acs.org |

| Carboxyl Group | Esterification or conversion to amide | Generally decreases or abolishes affinity | acs.org |

This table presents generalized SAR data from studies on related gabapentinoids.

Computational Modeling for Predictive SAR and Analog Design

Computational modeling has become an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds and understanding their interactions with target proteins. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable for designing analogs of this compound. mdpi.commdpi.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For GABA analogs, 3D-QSAR models can be developed to correlate molecular fields (steric and electrostatic) with their inhibitory activity or binding affinity. mdpi.com Such models use molecular descriptors related to shape, size, and aromaticity to predict the activity of untested analogs, thereby prioritizing the synthesis of the most promising candidates. mdpi.com QSAR can also help in proposing which enantiomer is more likely to be the active form by employing 3D molecular descriptors. mdpi.com

Molecular docking simulations provide insights into the plausible binding mode of a ligand within the active site of its target protein. mdpi.com By docking analogs of this compound into a homology model or crystal structure of the α2-δ subunit, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts. This information is crucial for rationalizing observed SAR data and for designing new molecules with improved binding characteristics. For example, docking studies can help explain why certain alkyl substitutions enhance binding while others are detrimental. researchgate.net The combination of QSAR and docking provides a powerful predictive framework for the design of novel, potent, and selective analogs. nih.govnih.gov

Development of Bio-orthogonal Labels and Probes for Advanced Research Applications

To investigate the detailed molecular mechanisms, target engagement, and localization of this compound within a biological system, specifically designed research probes are required. Bio-orthogonal chemistry offers a powerful set of tools for this purpose. nih.govresearchgate.net A bio-orthogonal reaction is a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.govdypvp.edu.in

The development of a research probe based on this compound would involve the following steps:

Synthesis of a modified analog: A derivative of this compound would be synthesized to include a small, inert, and bio-orthogonal functional group, often referred to as a "handle." Common handles include azides (-N₃) or alkynes (-C≡CH). dypvp.edu.in This modification would be designed at a position that does not disrupt the compound's primary binding interactions, as determined by SAR studies.

Introduction into the biological system: The modified compound is introduced to cells or a whole organism, where it engages with its biological target(s).

Labeling with a reporter molecule: A separate probe molecule containing a complementary functional group (e.g., a strained alkyne to react with an azide handle) and a reporter tag (e.g., a fluorophore or biotin) is then added. semanticscholar.org The bio-orthogonal reaction, such as a "click chemistry" cycloaddition, occurs specifically between the handle on the drug analog and the complementary group on the reporter probe. nih.gov

This strategy allows for the specific visualization (via fluorescence microscopy) or isolation (via affinity purification with biotin) of the drug-target complex. semanticscholar.org The development of such probes for this compound would enable researchers to track its distribution, confirm its engagement with the α2-δ subunit in a cellular context, and identify potential off-target interactions, providing invaluable insights into its mechanism of action. nih.gov

Analytical and Biophysical Characterization in Research Investigations

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Final Compounds

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the atomic composition and bonding arrangement of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR and ¹³C NMR spectra, researchers can confirm the precise arrangement of atoms in 3-(Aminomethyl)heptanoic acid.

In a typical ¹H NMR spectrum, the protons of the aliphatic chain would appear in the upfield region, while the protons on the carbon adjacent to the carboxylic acid and the aminomethyl group would be shifted downfield due to the electron-withdrawing effects of the oxygen and nitrogen atoms. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very high chemical shift (10-12 ppm). steelyardanalytics.com

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (169-173 ppm). steelyardanalytics.com The carbons bonded to the nitrogen of the aminomethyl group and the carbons of the heptanoic acid backbone would appear at distinct chemical shifts, allowing for the complete mapping of the carbon skeleton. nih.govmdpi.com

While specific experimental data for this compound is not widely published, the following table provides expected chemical shift ranges based on analogous structures and known functional group effects.

Table 1: Predicted NMR Chemical Shifts for this compound

¹H NMR Spectroscopy ¹³C NMR Spectroscopy Proton Assignment Expected Chemical Shift (ppm) Carbon Assignment Expected Chemical Shift (ppm) -COOH 10.0 - 12.0 C=O (C1) 170 - 180 -CH₂- (C2) 2.2 - 2.5 -CH₂- (C2) 35 - 45 -CH- (C3) 2.0 - 2.4 -CH- (C3) 38 - 48 -CH₂-NH₂ 2.8 - 3.2 -CH₂-NH₂ 40 - 50 -CH₂- (C4-C6) 1.2 - 1.7 -CH₂- (C4-C6) 22 - 35 -CH₃ (C7) 0.8 - 1.0 -CH₃ (C7) 13 - 15

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is crucial for confirming the presence of the key carboxylic acid and primary amine functionalities.

The carboxylic acid group gives rise to several characteristic absorption bands: a very broad O-H stretch, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹. The primary amine group (-NH₂) is identified by N-H stretching vibrations, which usually appear as a pair of peaks in the 3500-3300 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. researchgate.net The aliphatic C-H bonds of the heptyl chain will also show characteristic stretching and bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity Amine (R-NH₂) N-H Stretch 3500 - 3300 Medium (often two bands) Carboxylic Acid (R-COOH) O-H Stretch 3300 - 2500 Strong, Very Broad Alkyl (C-H) C-H Stretch 2960 - 2850 Strong Carboxylic Acid (C=O) C=O Stretch 1725 - 1700 Strong Amine (R-NH₂) N-H Bend 1650 - 1580 Medium Carboxylic Acid (C-O) C-O Stretch 1320 - 1210 Medium

Note: The presence of both amine and carboxylic acid groups may lead to the formation of a zwitterion, which can alter the characteristic frequencies, particularly for the N-H and C=O stretching vibrations. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, it is essential for assessing purity and, because the molecule is chiral, for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a final compound. By passing the sample through a column packed with a stationary phase, components are separated based on their differential interactions, allowing for the quantification of the main compound and any impurities.

Furthermore, since the carbon at position 3 in this compound is a chiral center, the molecule exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. heraldopenaccess.usmdpi.com Common CSPs for separating amino acids include those based on cyclodextrins, proteins, or Pirkle-type selectors. heraldopenaccess.us

Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation of a Beta-Amino Acid

Parameter Description Column Chiral Stationary Phase (e.g., Cyclodextrin-based, such as Astec CHIROBIOTIC™ V) Mobile Phase A mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium (B1175870) acetate (B1210297) or Formic acid), isocratic or gradient elution. Flow Rate Typically 0.5 - 1.5 mL/min Detection UV-Vis detection (if derivatized with a chromophore) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity. Column Temperature Controlled, often ambient to 40°C, to ensure reproducible retention times.

Note: This table describes a general approach. The specific conditions would require optimization for this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. crsubscription.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation occurs as the eluent moves up the plate by capillary action, with different components traveling at different rates based on their polarity and interaction with the stationary phase. For amino acids, a common visualization agent is ninhydrin, which reacts with the primary amine to produce a characteristic purple or violet spot, allowing for easy identification of the product's position on the plate. researchgate.net By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively assess the reaction's completion. advion.comnih.gov

Advanced Biophysical Techniques for Studying Molecular Interactions

As a structural analog of γ-aminobutyric acid (GABA), this compound is likely to be investigated for its interaction with biological targets such as GABA receptors or transporters. nih.govnih.govresearchgate.net Advanced biophysical techniques are employed to quantify these interactions, providing critical data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.goviaanalysis.com In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured after each injection, generating a binding isotherm. Analysis of this isotherm provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). whiterose.ac.ukresearchgate.net This information is invaluable for understanding the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying molecular interactions in real-time. mdpi.com In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over this surface. Binding of the small molecule to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument. nih.govnih.gov This allows for the precise determination of the kinetic parameters of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (k₋). The equilibrium dissociation constant (K₋), a measure of binding affinity, can then be calculated from the ratio of these rates (k₋/kₐ). researchgate.netdntb.gov.ua

Together, these biophysical methods provide a detailed quantitative understanding of how a compound like this compound interacts with its biological targets, which is essential for any further investigation into its functional role.

Kinetic Analysis of Enzyme-Catalyzed Reactions

The study of enzyme kinetics is fundamental to understanding how a compound might influence the rate of a biochemical reaction catalyzed by an enzyme. wikipedia.org This analysis can reveal whether the compound acts as a substrate, an inhibitor, or an activator, and provide quantitative measures of its potency and mechanism of action. nih.gov

Should this compound be investigated as a potential enzyme modulator, researchers would typically perform a series of in vitro experiments. These would involve incubating the target enzyme with its substrate and varying concentrations of this compound. The rate of product formation would be measured over time, often using spectrophotometric or fluorometric methods.

Key kinetic parameters such as the Michaelis constant (K_m), which represents the substrate concentration at half-maximal velocity, and the maximum velocity (V_max) of the reaction would be determined. libretexts.org If this compound were to act as an inhibitor, further studies would be conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (K_i).

Table 1: Hypothetical Kinetic Parameters for an Enzyme-Catalyzed Reaction in the Presence of this compound

| Parameter | Value | Description |

| K_m (Michaelis Constant) | Data not available | The concentration of substrate at which the reaction velocity is half of the maximum velocity (V_max). |

| V_max (Maximum Velocity) | Data not available | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| K_i (Inhibition Constant) | Data not available | A measure of the potency of an inhibitor; the concentration required to produce half-maximum inhibition. |

| Type of Inhibition | Data not available | The mechanism by which the compound inhibits the enzyme (e.g., competitive, non-competitive). |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

Ligand-Binding Assays in Membrane Preparations

Ligand-binding assays are a cornerstone of pharmacological research, used to determine the affinity and specificity with which a compound binds to a receptor. nih.gov These assays are particularly important for targets that are membrane-bound, such as G protein-coupled receptors (GPCRs) or ion channels. revvity.com

To investigate the interaction of this compound with a specific membrane receptor, researchers would typically use membrane preparations isolated from cells or tissues that express the receptor of interest. sigmaaldrich.com The most common method is the radioligand binding assay, where a radioactively labeled compound known to bind to the receptor is used. nih.gov

In a typical experiment, the membrane preparation would be incubated with the radioligand and varying concentrations of this compound. The amount of radioligand bound to the receptor is then measured. If this compound binds to the same receptor, it will compete with the radioligand, leading to a decrease in the measured radioactivity. From this competition curve, the inhibitory constant (K_i) of this compound for the receptor can be determined, which is a measure of its binding affinity.

Table 2: Hypothetical Ligand-Binding Parameters for this compound

| Parameter | Value | Description |

| Receptor Target | Data not available | The specific biological receptor being investigated. |

| Radioligand Used | Data not available | The radioactively labeled molecule used to label the receptor. |

| K_i (Inhibitory Constant) | Data not available | The concentration of the competing ligand (this compound) that will bind to half the binding sites at equilibrium in the absence of radioligand. |

| B_max (Maximum Binding Capacity) | Data not available | The total concentration of receptor sites in the tissue. |

Note: This table is for illustrative purposes only. No experimental data for this compound was found in the public domain.

Preclinical Research Paradigms for Mechanistic Elucidation

In Vitro Experimental Models for Investigating Cellular and Molecular Effects

In vitro models are fundamental for the initial characterization of a compound's interaction with biological systems at the cellular and molecular level. These systems offer a controlled environment to dissect specific mechanisms without the complexities of a whole organism.

Based on the known pharmacology of its structural analogues, a primary focus of in vitro studies for 3-(Aminomethyl)heptanoic acid would be its interaction with specific protein targets. Gabapentinoids are known to exert their effects through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) psychscenehub.comresearchgate.net. Therefore, receptor binding assays would be a critical first step.

Commonly utilized cell lines for these assays include Human Embryonic Kidney (HEK) 293 cells, which can be transfected to express specific receptor subunits of interest nsw.gov.au. For instance, HEK 293 cells stably expressing the human α2δ-1 subunit would be an appropriate model to determine the binding affinity of this compound. Competitive binding assays using a radiolabeled ligand, such as [³H]-gabapentin, would allow for the determination of the binding affinity (Ki) of the test compound.

Furthermore, given that gabapentinoids are transported across cellular membranes by the L-amino acid transporter 1 (LAT1), transporter activity assays are essential nih.govnih.gov. Cell lines with high endogenous expression of LAT1, or cells engineered to overexpress the transporter, would be employed. The uptake of radiolabeled this compound, or its ability to inhibit the uptake of a known LAT1 substrate like [³H]-leucine, would be measured to characterize its interaction with this transporter researchgate.net. Human brain endothelial cell lines, such as hCMEC/D3, serve as an effective in vitro model of the blood-brain barrier and are used to study the transport kinetics of compounds like gabapentin (B195806) via LAT1 nih.govresearchgate.net.

| Cell Line | Experimental Application | Key Endpoint Measured | Reference Analogue Studied |

|---|---|---|---|

| HEK 293 (transfected with α2δ-1 subunit) | Receptor Binding Assay | Binding affinity (Ki) to the α2δ-1 subunit | Gabapentin, Pregabalin (B1679071) nsw.gov.auresearchgate.net |

| hCMEC/D3 (human brain endothelial cells) | Transporter Activity Assay (Blood-Brain Barrier Model) | Transport kinetics via LAT1 (Km, Vmax) | Gabapentin nih.gov |

| Chinese Hamster Ovary (CHO) cells | Transporter Activity Assay | Inhibition of [³H]-leucine uptake (IC50) | Pregabalin analogues researchgate.net |

Isolated tissue preparations provide a more integrated system than cell cultures to study the functional consequences of a compound's action. For a molecule expected to modulate neuronal activity, preparations of nervous system tissue are particularly valuable.

For instance, brain slices from rodents can be used in electrophysiology studies. By recording synaptic activity, such as excitatory postsynaptic currents (EPSCs), in specific brain regions like the entorhinal cortex, researchers can assess the effect of this compound on neurotransmitter release bohrium.com. Studies on gabapentin and pregabalin have shown that they reduce glutamate (B1630785) release from presynaptic terminals bohrium.comresearchgate.net. This effect is thought to be a consequence of their binding to the α2δ-1 subunit of VGCCs, which leads to a reduction in calcium influx and subsequently, a decrease in the release of excitatory neurotransmitters psychscenehub.com.

In Vivo Non-Clinical Models for Investigating Systemic Molecular Mechanisms

Rodent models are extensively used to study the in vivo effects of gabapentinoids on neurotransmitter systems. Techniques like in vivo microdialysis allow for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals. This technique could be used to measure changes in the levels of neurotransmitters such as glutamate and GABA in response to the administration of this compound. While gabapentin was initially designed as a GABA analogue, studies have shown that it does not significantly alter GABA concentrations but can reduce the release of several mono-amine neurotransmitters and glutamate nih.govnih.gov.

Animal models of specific disease states, such as neuropathic pain, are also crucial for understanding the therapeutic potential of this compound. In such models, the compound's ability to alleviate pain-related behaviors can be correlated with its effects on neurotransmitter dynamics in key pain-processing areas of the brain and spinal cord researchgate.netnih.gov.

| Animal Model | Technique | Parameter Investigated | Reference Analogue Studied |

|---|---|---|---|

| Rat | In Vivo Microdialysis | Extracellular levels of glutamate and GABA in the brain | Gabapentin nih.gov |

| Mouse/Rat | Neuropathic Pain Models (e.g., chronic constriction injury) | Modulation of pain behaviors and associated neurotransmitter changes | Gabapentin, Pregabalin researchgate.netnih.gov |

The ability of a centrally acting compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. For this compound, which is expected to act within the central nervous system, characterizing its BBB permeation is essential.

In vivo studies in preclinical species, such as rats, are used to determine the brain uptake of the compound. Following systemic administration, the concentrations of the compound in the plasma and brain tissue (or cerebrospinal fluid) are measured over time sci-hub.senih.gov. As previously mentioned, gabapentinoids are known to be transported across the BBB by the LAT1 transporter nih.gov. Studies on gabapentin have demonstrated that this transport is saturable, meaning that as the dose increases, the proportion of the drug that crosses the BBB may decrease sci-hub.senih.gov. Investigating the BBB transport of this compound would involve similar pharmacokinetic studies to determine its brain penetration and to ascertain if it is also a substrate for LAT1.

Utilization of this compound as a Research Tool and Chemical Probe

A well-characterized compound with a specific mechanism of action can serve as a valuable research tool or chemical probe to investigate biological processes. Assuming this compound demonstrates high affinity and selectivity for the α2δ-1 subunit of VGCCs, it could be utilized to explore the physiological and pathophysiological roles of this protein.

For example, it could be used in vitro and in vivo to study the involvement of the α2δ-1 subunit in processes such as synaptogenesis, neuronal excitability, and pain signaling researchgate.net. Furthermore, if radiolabeled, it could be used as a tracer in binding studies to map the distribution of α2δ-1 subunits in different tissues and to identify other potential binding sites. The development of selective chemical probes is crucial for target validation in drug discovery escholarship.org.

Role in Enzyme Kinetics and Inhibition Studies

Similarly, no published studies were found that investigate the role of this compound in the context of enzyme kinetics or as an enzyme inhibitor. Therefore, data regarding its potential mechanisms of action, inhibitory constants (such as IC₅₀ or Kᵢ), or its effects on enzyme reaction rates are not available.

Q & A

Basic: What chromatographic methods are recommended for analyzing 3-(Aminomethyl)heptanoic acid purity and structural integrity?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for purity assessment and structural confirmation. Key parameters include:

- Column: Waters Atlantis® T3 (3 μm, 120 Å, 2.1 × 50 mm) for isocratic separation at ambient temperature .

- Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH 4.0) at 15:85 (v/v) ratio, with a flow rate of 0.150 mL/min .

- Detection: Electrospray ionization (ESI) coupled to a QTrap 5500 mass spectrometer for high sensitivity. Calibration curves should be prepared using serial dilutions (e.g., 50–10,000 ng/mL) in mobile phase .

- Validation: Include internal standards (e.g., heptamethylene bisacetamide) to correct for matrix effects in biological samples .

Basic: How can the molecular structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR): Analyze proton environments, focusing on the aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups. Rotatable bonds (e.g., the heptanoic acid chain) may complicate spectra, requiring 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C8H17NO2) via exact mass (e.g., 159.1259 Da). Fragmentation patterns should align with cleavage at the aminomethyl group .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for NH2 (3300–3500 cm⁻¹) and COOH (1700–1720 cm⁻¹) .

Advanced: What experimental approaches are used to study this compound’s modulation of excitatory amino acid transporters (EAATs)?

Methodological Answer:

- In Vitro Assays: Use HEK-293 cells expressing EAAT2 (the major glutamate transporter). Measure radiolabeled [³H]-glutamate uptake in the presence of this compound derivatives. Dose-response curves (0.1–100 μM) can assess potency .

- Allosteric Modulation Screening: Synthesize derivatives with modifications to the aminomethyl group (e.g., alkylation, aryl substitution) to enhance binding affinity. Compare activity to reference compounds like 3-(aminomethyl)quinoline-2(1H)-one .

- Electrophysiology: Patch-clamp recordings in neuronal cultures to evaluate changes in transporter currents, indicating direct interaction with EAAT2 .

Advanced: How should researchers resolve contradictions in adsorption behavior of this compound at liquid-solid interfaces?

Methodological Answer:

Contradictions in adsorption data (e.g., surface coverage vs. concentration) may arise from intermolecular interactions. Strategies include:

- Model Comparison: Fit data to Langmuir (non-interacting molecules), Hill (cooperative binding), or Matsuda (competition-driven) models. For example, cooperative interactions (Hill coefficient >1) suggest self-assembly at the heptanoic acid/HOPG interface .

- Competitive Adsorption Studies: Introduce structurally similar molecules (e.g., ISAOC18) to assess displacement effects. Monitor via atomic force microscopy (AFM) or quartz crystal microbalance (QCM) .

- Temperature-Dependent Analysis: Perform experiments at varying temperatures (e.g., 15–40°C) to evaluate thermodynamic parameters (ΔH, ΔS) and identify entropy-driven vs. enthalpy-driven processes .

Methodological: What are best practices for synthesizing this compound derivatives to enhance biological activity?

Methodological Answer:

- Focused Library Design: Modify the aminomethyl group via reductive amination or Schiff base formation. Prioritize substituents with electron-donating groups (e.g., -OH, -NH2) to improve solubility and receptor binding .

- Purification: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate derivatives. Monitor purity via LC-MS .

- Biological Testing: Screen derivatives in EAAT2-expressing cell lines for glutamate uptake enhancement. Compare to positive controls (e.g., ceftriaxone) and assess cytotoxicity via MTT assays .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Solubility: Poor in aqueous buffers (logP ~1.5). Use co-solvents (e.g., DMSO ≤1%) or micellar systems (e.g., 0.1% Tween-80) for in vitro studies .

- Stability: Susceptible to oxidation at the amine group. Store at -20°C under nitrogen and add antioxidants (e.g., 1 mM DTT) in buffer solutions .

- pKa Values: Carboxylic acid (pKa ~4.8) and aminomethyl (pKa ~9.5) groups dictate ionization state. Adjust buffer pH (e.g., PBS pH 7.4) to optimize solubility .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to EAAT2 (PDB: 5LLU). Focus on the substrate-binding pocket; energy minimization (AMBER force field) refines poses .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the aminomethyl group and Thr394/Glu405 residues .

- QSAR Modeling: Corrogate substituent effects (e.g., Hammett σ values) with biological activity to design high-potency derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.